1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with amino acid precursors. One common method includes the use of protected amino acids and pyrazole derivatives under controlled conditions to yield the desired compound. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The industrial process may also involve purification steps such as crystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amino alcohols or other reduced forms of the compound .
Scientific Research Applications
1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [(2-Amino-2-oxoethyl)thio]acetic acid
- 3-[(2-Amino-2-oxoethyl)thio]propanoic acid
- ®-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid
Uniqueness
1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is unique due to its pyrazole ring structure combined with an amino acid moiety. This combination provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .
Biological Activity
1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activities of this compound, supported by research findings and data.
- Chemical Formula : C6H7N3O3
- CAS Number : 512807-21-5
- Molecular Weight : 171.14 g/mol
1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, demonstrate significant antimicrobial properties. A study evaluated various pyrazole compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting that modifications in the pyrazole structure can enhance efficacy against specific pathogens .
Compound | Bacterial Strain | Activity |
---|---|---|
This compound | E. coli | Moderate |
This compound | S. aureus | High |
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoles has been well-documented. In experimental models, compounds similar to this compound were tested for their ability to inhibit inflammatory mediators. Results indicated a significant reduction in edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs like indomethacin .
3. Anticancer Activity
Preliminary studies suggest that pyrazole derivatives may possess anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific studies highlighted its effectiveness against breast and colon cancer cells, with IC50 values indicating potent activity .
Case Study 1: Antimicrobial Efficacy
A series of pyrazole derivatives were synthesized and tested for antimicrobial activity against multiple bacterial strains. Among them, this compound exhibited notable inhibition against Klebsiella pneumoniae, suggesting its potential use in treating infections caused by resistant strains .
Case Study 2: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of various pyrazole derivatives, researchers found that this compound significantly reduced pro-inflammatory cytokines in vitro. This suggests its potential application in inflammatory diseases such as rheumatoid arthritis .
Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-5(10)3-9-2-1-4(8-9)6(11)12/h1-2H,3H2,(H2,7,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWJVXHAPRRFJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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